molecular formula C10H18O4 B2847449 Ethyl 2,2-dimethoxycyclopentane-1-carboxylate CAS No. 158662-00-1

Ethyl 2,2-dimethoxycyclopentane-1-carboxylate

Cat. No.: B2847449
CAS No.: 158662-00-1
M. Wt: 202.25
InChI Key: YJKRNPDZICFORT-UHFFFAOYSA-N
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Description

Ethyl 2,2-dimethoxycyclopentane-1-carboxylate is an organic compound with a cyclopentane ring substituted with two methoxy groups and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,2-dimethoxycyclopentane-1-carboxylate typically involves the reaction of cyclopentanone with methanol in the presence of an acid catalyst to form 2,2-dimethoxycyclopentanone. This intermediate is then esterified with ethanol and a suitable acid catalyst to yield the final product. The reaction conditions often include refluxing the mixture to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of efficient catalysts and optimized reaction parameters ensures the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-dimethoxycyclopentane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopentane derivatives.

Scientific Research Applications

Ethyl 2,2-dimethoxycyclopentane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2,2-dimethoxycyclopentane-1-carboxylate involves its interaction with specific molecular targets, leading to various biochemical effects. The compound’s methoxy groups and ester functionality play crucial roles in its reactivity and interactions with enzymes or receptors. The pathways involved may include ester hydrolysis, oxidation-reduction reactions, and nucleophilic substitutions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-oxocyclopentanecarboxylate
  • Methyl 2-oxocyclopentanecarboxylate
  • 2-Hydroxy-2-methylpropiophenone

Uniqueness

Ethyl 2,2-dimethoxycyclopentane-1-carboxylate is unique due to its dual methoxy substitution on the cyclopentane ring, which imparts distinct chemical properties and reactivity compared to similar compounds. This structural feature makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

IUPAC Name

ethyl 2,2-dimethoxycyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-4-14-9(11)8-6-5-7-10(8,12-2)13-3/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKRNPDZICFORT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC1(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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